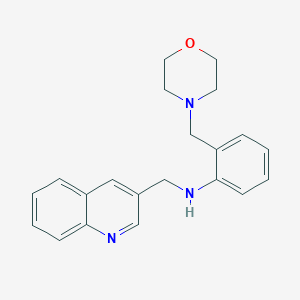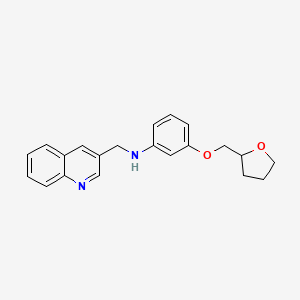
3-(oxolan-2-ylmethoxy)-N-(quinolin-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(oxolan-2-ylmethoxy)-N-(quinolin-3-ylmethyl)aniline is an organic compound that features a quinoline moiety attached to an aniline group, with an oxolane (tetrahydrofuran) ring linked via a methoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxolan-2-ylmethoxy)-N-(quinolin-3-ylmethyl)aniline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxolane ring: Starting from a suitable diol, cyclization can be achieved under acidic conditions to form the oxolane ring.
Methoxylation: The oxolane ring can be functionalized with a methoxy group using methylating agents like methyl iodide in the presence of a base.
Quinoline attachment: The quinoline moiety can be introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with a suitable leaving group on the methoxylated oxolane.
Aniline formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or quinoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could target the quinoline ring or any nitro groups if present, using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, catalytic hydrogenation.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or reduced quinoline derivatives.
Scientific Research Applications
3-(oxolan-2-ylmethoxy)-N-(quinolin-3-ylmethyl)aniline could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes. If it has anticancer properties, it could interfere with cell signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-(oxolan-2-ylmethoxy)-N-(quinolin-2-ylmethyl)aniline: Similar structure but with the quinoline moiety attached at a different position.
3-(oxolan-2-ylmethoxy)-N-(quinolin-4-ylmethyl)aniline: Another positional isomer.
3-(oxolan-2-ylmethoxy)-N-(pyridin-3-ylmethyl)aniline: Similar structure with a pyridine ring instead of quinoline.
Uniqueness
The unique combination of the oxolane, methoxy, quinoline, and aniline groups in 3-(oxolan-2-ylmethoxy)-N-(quinolin-3-ylmethyl)aniline may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)-N-(quinolin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-2-9-21-17(5-1)11-16(14-23-21)13-22-18-6-3-7-19(12-18)25-15-20-8-4-10-24-20/h1-3,5-7,9,11-12,14,20,22H,4,8,10,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPZTYHZPYNTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NCC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methylsulfanyl-2-[(2-methylsulfanylacetyl)amino]-N-(2-oxo-3H-1,3-benzoxazol-5-yl)butanamide](/img/structure/B7057901.png)
![4-[3-(2-Bromophenyl)sulfanylpropanoyl]-1,4-diazepane-1-carboxamide](/img/structure/B7057909.png)
![6-bromo-N-(3,3-dimethylcyclopentyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7057910.png)
![N-[2-(2,6-dichlorophenyl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7057911.png)
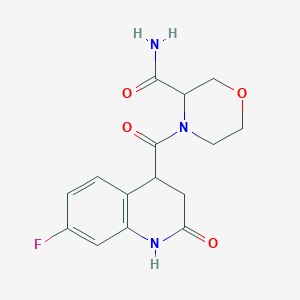
![N-[2-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]ethyl]-1,4-dithiane-2-carboxamide](/img/structure/B7057933.png)
![2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]-N-propylacetamide](/img/structure/B7057949.png)
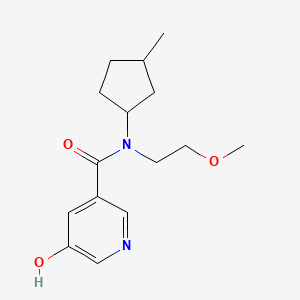
![[1-[[2-(Quinolin-3-ylmethylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B7057961.png)
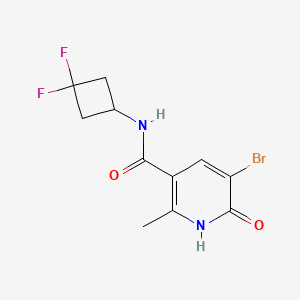
![[4-Methyl-3-(quinolin-3-ylmethylamino)phenyl]-morpholin-4-ylmethanone](/img/structure/B7057977.png)
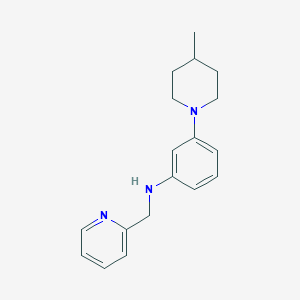
![N-(3-amino-3-oxopropyl)-3-[(2-hydroxy-5-methylphenyl)methylamino]benzamide](/img/structure/B7057995.png)
